Cas no 1363404-87-8 (3-Methyloxetan-3-amine hydrochloride)

3-Methyloxetan-3-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-Methyloxetan-3-amine hydrochloride
- 3-Methyl-3-oxetanamine hydrochloride
- SY097567
- AKOS016000248
- 1363404-87-8
- SCHEMBL15575093
- AS-36194
- 3-Methyloxetan-3-aminehydrochloride
- 3-METHYLOXETAN-3-AMINE HCL
- MFCD17676116
- 3-Oxetanamine, 3-methyl-, hydrochloride (1:1)
- 3-Methyl-3-oxetanamine HCl
- BEFPEKUQJGOBLX-UHFFFAOYSA-N
- DTXSID50735259
- 3-methyloxetan-3-amine;hydrochloride
- 3-Methyloxetane-3-amine hydrochloride
- SB10056
- CS-0045507
- DB-152072
- A856093
- EN300-216032
- 3-Methyloxetan-3-amine--hydrogen chloride (1/1)
- 3-Amino-3-methyloxetane hydrochloride
-
- MDL: MFCD17676116
- インチ: InChI=1S/C4H9NO.ClH/c1-4(5)2-6-3-4;/h2-3,5H2,1H3;1H
- InChIKey: BEFPEKUQJGOBLX-UHFFFAOYSA-N
- ほほえんだ: Cl.CC1(N)COC1
計算された属性
- せいみつぶんしりょう: 123.0450916g/mol
- どういたいしつりょう: 123.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 58.6
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
3-Methyloxetan-3-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 042956-25g |
3-Amino-3-methyloxetane hydrochloride |
1363404-87-8 | 97% | 25g |
¥ 12650 | 2022-04-26 | |
Enamine | EN300-216032-2.5g |
3-methyloxetan-3-amine hydrochloride |
1363404-87-8 | 95% | 2.5g |
$198.0 | 2023-09-16 | |
Enamine | EN300-216032-0.5g |
3-methyloxetan-3-amine hydrochloride |
1363404-87-8 | 95% | 0.5g |
$74.0 | 2023-09-16 | |
ChemScence | CS-0045507-5g |
3-Methyloxetan-3-amine hydrochloride |
1363404-87-8 | 5g |
$450.0 | 2022-04-27 | ||
Chemenu | CM104079-25g |
3-methyloxetan-3-amine hydrochloride |
1363404-87-8 | 95+% | 25g |
$1155 | 2021-08-06 | |
Apollo Scientific | OR306108-5g |
3-Methyloxetan-3-amine hydrochloride |
1363404-87-8 | 97% | 5g |
£230.00 | 2025-02-20 | |
Fluorochem | 042956-5g |
3-Amino-3-methyloxetane hydrochloride |
1363404-87-8 | 97% | 5g |
£169.00 | 2022-03-01 | |
eNovation Chemicals LLC | D494099-5G |
3-methyloxetan-3-amine hydrochloride |
1363404-87-8 | 97% | 5g |
$165 | 2024-05-23 | |
Enamine | EN300-216032-10000mg |
3-methyloxetan-3-amine hydrochloride |
1363404-87-8 | 95.0% | 10g |
$245.0 | 2021-05-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00219-01-250G |
3-methyloxetan-3-amine hydrochloride |
1363404-87-8 | 97% | 250g |
¥ 18,183.00 | 2023-04-06 |
3-Methyloxetan-3-amine hydrochloride 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
3-Methyloxetan-3-amine hydrochlorideに関する追加情報
3-Methyloxetan-3-amine Hydrochloride: A Comprehensive Overview
3-Methyloxetan-3-amine hydrochloride, identified by the CAS number 1363404-87-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also referred to as oxetane derivative, has garnered attention due to its unique chemical structure and potential applications in drug development and material science.
The molecular formula of 3-methyloxetan-3-amine hydrochloride is C5H11NO·HCl, with a molecular weight of approximately 145.65 g/mol. Its structure consists of a four-membered oxetane ring, which is a saturated cyclic ether, substituted with a methyl group and an amine functional group. The presence of the hydrochloride counterion makes this compound water-soluble, which is advantageous for its use in various chemical reactions and biological assays.
Recent studies have highlighted the potential of oxetane derivatives in the development of bioactive molecules. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that oxetane-containing compounds can exhibit promising activity against certain enzymes involved in neurodegenerative diseases. The unique ring structure of oxetane provides a rigid framework that can enhance the pharmacokinetic properties of drugs, making them more stable and bioavailable.
In terms of synthesis, 3-methyloxetan-3-amine hydrochloride can be prepared through various routes, including nucleophilic substitution reactions or cyclization processes. One common method involves the reaction of a suitable alcohol with an amine derivative under specific conditions to form the oxetane ring. The optimization of these reactions has been a focus of recent research to improve yield and purity.
The biological activity of oxetane derivatives has been extensively studied. For example, a study published in Organic Letters reported that certain oxetane-containing compounds exhibit potent inhibitory activity against histone deacetylases (HDACs), which are targets for cancer therapy. The ability of these compounds to modulate enzyme activity suggests their potential as lead molecules for drug discovery.
Beyond its role in pharmacology, oxetane derivatives have also found applications in materials science. For instance, they can serve as precursors for the synthesis of advanced polymers with tailored mechanical properties. The cyclic ether structure provides excellent opportunities for polymerization reactions, leading to materials with high thermal stability and mechanical strength.
In conclusion, 3-methyloxetan-3-amine hydrochloride, with its unique chemical properties and diverse applications, remains a topic of intense research interest. Its role as a building block for bioactive molecules and advanced materials underscores its importance in contemporary chemistry. As research continues to uncover new functionalities and applications for this compound, it is likely to play an increasingly significant role in both academic and industrial settings.
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